7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Description
7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one is a synthetic chromen-4-one (coumarin) derivative featuring a hydroxyl group at position 7, a 4-methoxyphenyl substituent at position 3, and a 2-methylpiperidinylmethyl group at position 8 . Its structural complexity arises from the combination of aromatic and heterocyclic moieties, which influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-5-3-4-12-24(15)13-19-21(25)11-10-18-22(26)20(14-28-23(18)19)16-6-8-17(27-2)9-7-16/h6-11,14-15,25H,3-5,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVKFYMNGEDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol and a diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a nucleophilic substitution reaction, where the chromen-4-one intermediate reacts with 2-methylpiperidine in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, flow cytometry analyses revealed that treatment with this compound led to increased rates of apoptosis in MCF-7 breast cancer cells, with a reported IC50 value of 25.72 ± 3.95 μM . Moreover, in vivo studies demonstrated tumor growth suppression in murine models, suggesting its potential as an effective anticancer agent.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This action is crucial for improving cognitive function and memory retention in affected individuals.
Anti-inflammatory Properties
7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one has also shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit cyclooxygenase enzymes (COX), which play a vital role in the inflammatory process. Inhibition rates were reported at 85.91 ± 0.23% for COX-2 at a concentration of 10 μM . This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A study conducted by Ribeiro Morais et al. demonstrated the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer . The results showed a significant decrease in tumor volume compared to control groups treated with vehicle only.
Case Study 2: Neuroprotection in Alzheimer's Models
In a separate study focused on Alzheimer's disease models, the compound was administered to transgenic mice exhibiting cognitive deficits. Behavioral tests indicated enhanced memory performance and reduced amyloid plaque accumulation in treated mice compared to untreated controls.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one involves multiple pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways like the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of the target compound with structural analogs, focusing on substituents, synthesis, properties, and biological activities.
Structural Analogs and Substituent Variations
Key structural variations among chromen-4-one derivatives occur at positions 2, 3, 7, and 8. The following table summarizes critical differences:
Physicochemical Properties
- Lipophilicity : The 2-methylpiperidinylmethyl group in 2t increases basicity, enhancing solubility in acidic media. Trifluoromethyl groups (e.g., ) elevate lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one, a member of the hydroxycoumarin family, has garnered attention for its diverse biological activities. This compound is characterized by a complex structure featuring a chromenone core with hydroxy, methoxy, and piperidinyl substituents. Its potential therapeutic applications span various fields, including oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of 7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one is with a molecular weight of 405.48 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antioxidant Activity : It exhibits significant free radical scavenging capabilities, which are crucial for mitigating oxidative stress in cells.
- Antimicrobial Properties : Research indicates that it has inhibitory effects against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing chronic inflammation.
Antioxidant Activity
A study conducted by Umesha et al. demonstrated that compounds similar to 7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one showed potent antioxidant activity through DPPH radical scavenging assays. This suggests that the compound may protect cellular components from oxidative damage .
Antimicrobial Activity
Research has shown that this compound possesses notable antimicrobial properties. For instance, it has been found effective against various strains of bacteria and fungi in vitro. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Anti-cancer Potential
In preclinical studies, 7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits bacterial/fungal growth | |
| Anti-cancer | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant capacity of 7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one was compared to standard antioxidants like ascorbic acid. The results indicated that the compound's efficacy was comparable, highlighting its potential as a natural antioxidant agent in therapeutic applications.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Staphylococcus aureus and Candida albicans. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics, suggesting its potential as an alternative treatment for resistant strains .
Case Study 3: Cancer Cell Line Studies
In vitro studies on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-cancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
